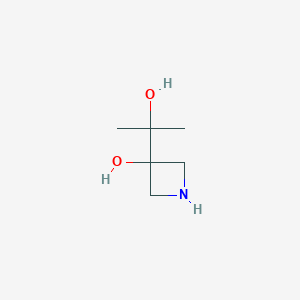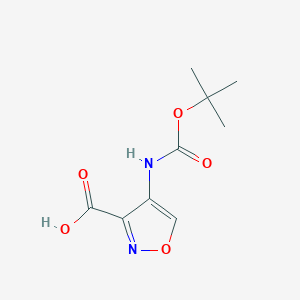
4-((Tert-butoxycarbonyl)amino)isoxazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-3-carboxylic acid is a fascinating compound known for its unique structure and versatile applications. This chemical is a derivative of oxazole, a five-membered heterocyclic compound containing both oxygen and nitrogen in the ring. The presence of a tert-butoxycarbonyl group enhances its stability and reactivity, making it a valuable entity in synthetic organic chemistry and various research domains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-3-carboxylic acid typically involves a multi-step process:
Formation of the Oxazole Ring: Starting from available precursors like α-haloketones and nitriles, the oxazole ring can be constructed through cyclization reactions under specific conditions.
Introduction of tert-Butoxycarbonyl Group: The amino group can be protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Functionalization: Further reactions involve introducing the carboxylic acid group through controlled oxidation or hydrolysis steps.
Industrial Production Methods: Industrial synthesis often employs automated reactors and continuous flow systems to enhance efficiency and scalability. Solvent choice, reaction temperature, and catalysts are optimized to ensure high yields and purity.
Types of Reactions:
Oxidation: Under certain conditions, it can undergo oxidation reactions leading to the formation of oxazole N-oxide derivatives.
Reduction: It can be reduced to yield amino alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced or removed, allowing for further functionalization.
Common Reagents and Conditions Used:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Acid chlorides, anhydrides, and various bases like sodium hydride.
Major Products Formed:
Oxazole N-oxides.
Amino alcohol derivatives.
Various substituted oxazole compounds.
Applications De Recherche Scientifique
4-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-3-carboxylic acid finds extensive applications in:
Chemistry: Used as a building block in the synthesis of complex molecules, pharmaceuticals, and agrochemicals.
Biology: Acts as a probe in the study of enzyme activities and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
Mechanism: The compound exerts its effects through various mechanisms depending on the context. In biological systems, it can act as an enzyme inhibitor or a modulator of biological pathways.
Molecular Targets and Pathways:
Interacts with specific enzymes and receptors, modulating their activity.
Can participate in biochemical pathways leading to cellular responses.
Comparison with Other Compounds:
4-Amino-1,2-oxazole-3-carboxylic acid: Lacks the tert-butoxycarbonyl group, making it less stable and reactive.
5-(tert-butoxycarbonyl)amino-1,2-oxazole-3-carboxylic acid: Similar in structure but differs in the position of the tert-butoxycarbonyl group, leading to different reactivity profiles.
4-Nitro-1,2-oxazole-3-carboxylic acid: Contains a nitro group, which alters its electronic properties and reactivity.
Propriétés
Formule moléculaire |
C9H12N2O5 |
|---|---|
Poids moléculaire |
228.20 g/mol |
Nom IUPAC |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O5/c1-9(2,3)16-8(14)10-5-4-15-11-6(5)7(12)13/h4H,1-3H3,(H,10,14)(H,12,13) |
Clé InChI |
VAUCONCWDGQEIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CON=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


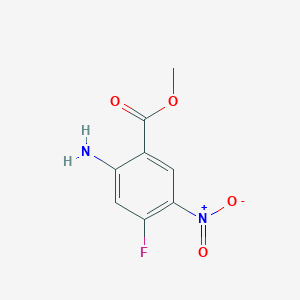
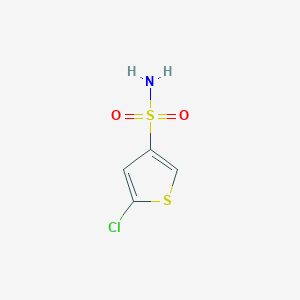

![8-bromo-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B15318324.png)
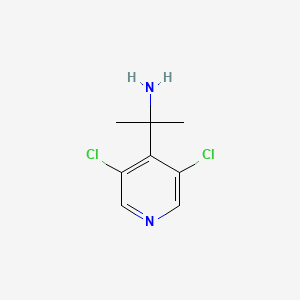
![1-{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B15318363.png)
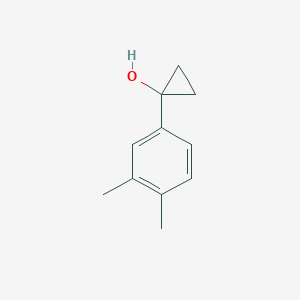
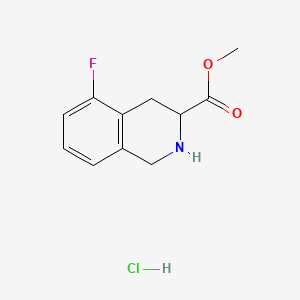
![3-(2-aminoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]propanamide](/img/structure/B15318378.png)
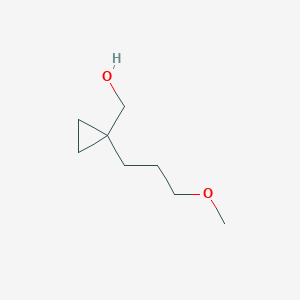
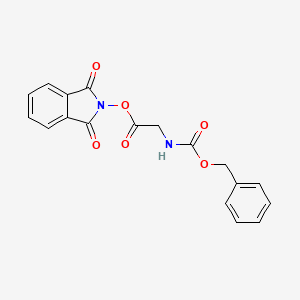
![2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicacidhydrochloride](/img/structure/B15318392.png)
![O-[2-(4-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B15318396.png)
